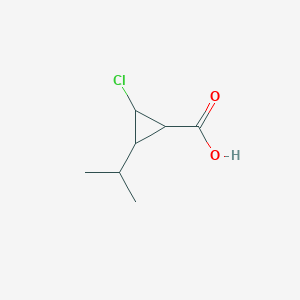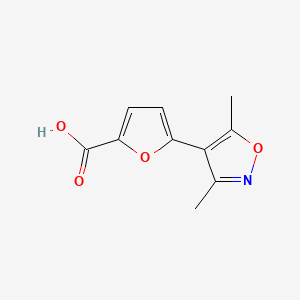
Propyl (chloromethyl)(propyl)phosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl (chloromethyl)(propyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a propyl group and a chloromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl (chloromethyl)(propyl)phosphinate typically involves the reaction of propylphosphonic dichloride with propyl alcohol and chloromethyl alcohol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Propyl (chloromethyl)(propyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
科学研究应用
Propyl (chloromethyl)(propyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking phosphate groups in biological systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of propyl (chloromethyl)(propyl)phosphinate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
相似化合物的比较
Similar Compounds
Propylphosphonic acid: Similar structure but lacks the chloromethyl group.
Chloromethylphosphonic acid: Contains the chloromethyl group but lacks the propyl group.
Diethyl (chloromethyl)phosphonate: Similar functional groups but different alkyl substituents.
Uniqueness
Propyl (chloromethyl)(propyl)phosphinate is unique due to the presence of both a propyl group and a chloromethyl group bonded to the phosphinate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C7H16ClO2P |
|---|---|
分子量 |
198.63 g/mol |
IUPAC 名称 |
1-[chloromethyl(propyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H16ClO2P/c1-3-5-10-11(9,7-8)6-4-2/h3-7H2,1-2H3 |
InChI 键 |
IZVKTSZRKOIIEL-UHFFFAOYSA-N |
规范 SMILES |
CCCOP(=O)(CCC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)






![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)



![Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13159616.png)


